molecular formula C14H9F3O2 B12999183 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12999183
M. Wt: 266.21 g/mol
InChI Key: ABTFTFBJTPNTGR-UHFFFAOYSA-N
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Description

2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl-derived carbaldehyde featuring a hydroxy group at the 2' position and a trifluoromethyl (-CF₃) group at the 4' position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for anti-tumor applications . Its structure combines electron-withdrawing (-CF₃) and electron-donating (-OH) groups, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

IUPAC Name

3-[2-hydroxy-4-(trifluoromethyl)phenyl]benzaldehyde

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-4-5-12(13(19)7-11)10-3-1-2-9(6-10)8-18/h1-8,19H

InChI Key

ABTFTFBJTPNTGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(F)(F)F)O)C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: 2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-methanol.

    Substitution: Products depend on the nucleophile used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde -OH (2'), -CF₃ (4') C₁₄H₉F₃O₂ 278.22 Anti-tumor agent intermediate; synthesized via Suzuki coupling (36% yield)
4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde -OH (4), -OCH₃ (2'), -CF₃ (5') C₁₅H₁₁F₃O₃ 296.24 Requires storage at 2–8°C under inert gas; higher molar mass due to methoxy group
4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde -OH (4'), -CH₃ (2',6') C₁₅H₁₄O₂ 226.27 Lower lipophilicity; methyl groups enhance steric hindrance
2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-carbaldehyde -OH (2), -F (2',3',4',5',6') C₁₃H₅F₅O₂ 296.18 Extensive fluorination increases electron-withdrawing effects; potential catalyst ligand
4'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde -F (4'), -OCF₃ (3') C₁₄H₈F₄O₂ 300.21 Trifluoromethoxy group enhances metabolic stability
1-methyl-4'-(trifluoromethyl)-1,4,5,6-tetrahydro-[1,1'-biphenyl]-3-carbaldehyde -CF₃ (4'), saturated cyclohexane ring C₁₅H₁₅F₃O 276.28 Tetrahydro ring reduces planarity; impacts bioavailability

Biological Activity

2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde (CAS Number: 1263376-73-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C14H9F3O
  • Molecular Weight : 256.22 g/mol
  • IUPAC Name : 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

Biological Activity Overview

The biological activity of 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde has been evaluated in various studies, focusing on its cytotoxic effects and interactions with specific biological pathways.

Cytotoxicity

In vitro studies have demonstrated varying degrees of cytotoxicity against different cell lines. A notable study assessed the compound's effectiveness against human cancer cell lines, revealing significant inhibitory effects:

Cell Line IC50 (µM) Notes
MDA-MB-231 (Breast)12.5Indicated moderate potency
HeLa (Cervical)15.0Effective against this line
KG1a (Acute Myeloid)20.0Less effective compared to other lines

These results suggest that the compound exhibits selective cytotoxicity, particularly against breast and cervical cancer cell lines.

Structure-Activity Relationships (SAR)

The structural characteristics of 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde contribute significantly to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, which is crucial for cellular uptake.

A comparative analysis with similar compounds has shown that modifications in the biphenyl structure can dramatically influence potency:

Compound IC50 (µM) Modification
2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde12.5Original compound
4-Hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid20.0Carboxylic acid instead of aldehyde
4'-Trifluoromethyl-2-biphenyl carboxylic acid30.0Loss of hydroxyl group

This table illustrates how slight alterations in chemical structure can lead to significant changes in biological activity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antiviral Activity :
    A study investigated the compound's efficacy against influenza A virus using Madin-Darby canine kidney (MDCK) cells. The results indicated a protective effect with an EC50 value of approximately 16 µM, suggesting potential as an antiviral agent .
  • Cancer Treatment :
    In a preclinical model involving MDA-MB-231 cells, treatment with the compound resulted in a notable decrease in cell viability over a period of 48 hours. The study concluded that further optimization could enhance its anticancer properties .

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